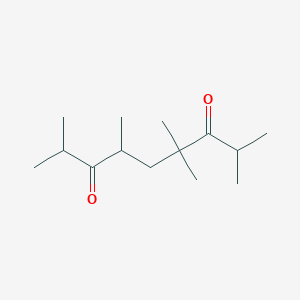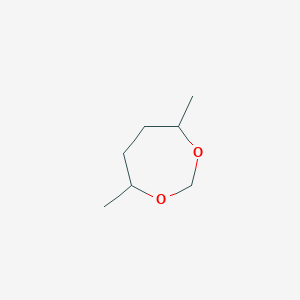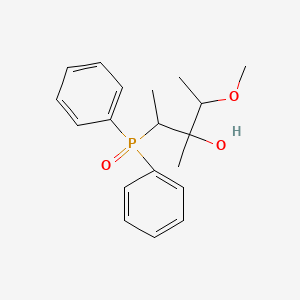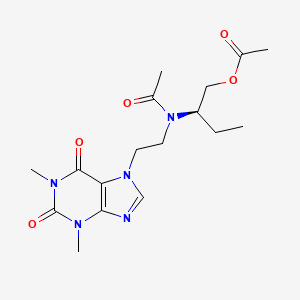
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- is a complex organic compound with a unique structure that combines acetamide and purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- typically involves multiple steps. One common method includes the acylation of a suitable amine precursor with an acetic anhydride derivative. The reaction conditions often require a controlled temperature environment, typically between 0°C to 50°C, and the use of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures.
Purine derivatives: Compounds with similar purine moieties.
Uniqueness
What sets Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- apart is its unique combination of acetamide and purine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
69463-38-3 |
|---|---|
Formule moléculaire |
C17H25N5O5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
[(2R)-2-[acetyl-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]amino]butyl] acetate |
InChI |
InChI=1S/C17H25N5O5/c1-6-13(9-27-12(3)24)22(11(2)23)8-7-21-10-18-15-14(21)16(25)20(5)17(26)19(15)4/h10,13H,6-9H2,1-5H3/t13-/m1/s1 |
Clé InChI |
ZPANGIRRRHIUNM-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@H](COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
SMILES canonique |
CCC(COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


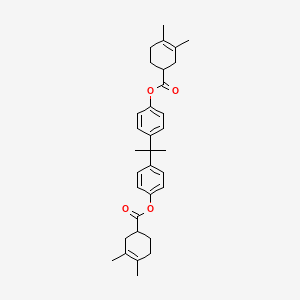


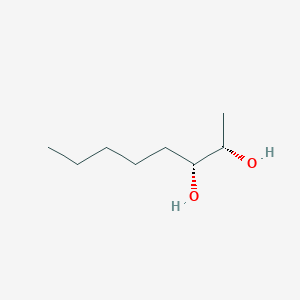
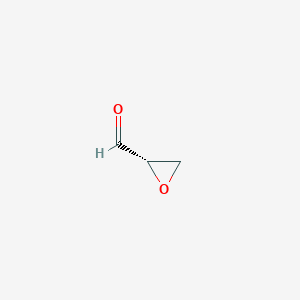
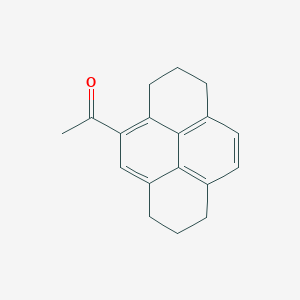

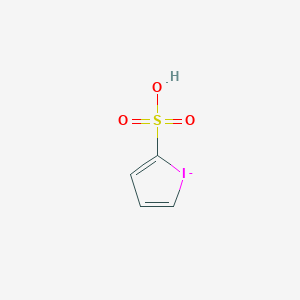

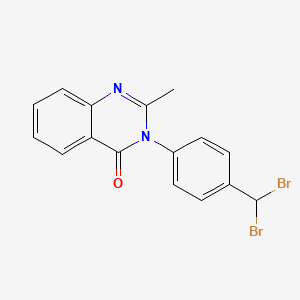
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
